molecular formula C10H17F2NO B13511522 9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine

9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine

Cat. No.: B13511522
M. Wt: 205.24 g/mol
InChI Key: JHWIEZGICNBVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Difluoro-1-oxaspiro[55]undecan-4-amine is a spirocyclic compound characterized by the presence of a spiro center, where two rings are connected through a single atom This compound is notable for its unique structural features, which include a fluorinated spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction is often carried out under acidic conditions, using reagents such as formaldehyde and an alkene .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of more efficient catalysts or alternative reaction conditions that are scalable. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Mechanism of Action

The mechanism by which 9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The fluorinated spirocyclic structure can enhance binding affinity and selectivity, making it a potent inhibitor or activator of certain pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine is unique due to its specific combination of fluorine atoms and spirocyclic structure. This combination can enhance its stability, reactivity, and binding affinity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H17F2NO

Molecular Weight

205.24 g/mol

IUPAC Name

9,9-difluoro-1-oxaspiro[5.5]undecan-4-amine

InChI

InChI=1S/C10H17F2NO/c11-10(12)4-2-9(3-5-10)7-8(13)1-6-14-9/h8H,1-7,13H2

InChI Key

JHWIEZGICNBVDZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCC(CC2)(F)F)CC1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.